molecular formula C11H21NS2 B12979730 2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine

2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine

Cat. No.: B12979730
M. Wt: 231.4 g/mol
InChI Key: YRUVFADNJLAGBK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a thietan ring, a cyclobutyl group, and a methylthio substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclobutyl intermediate, followed by the introduction of the methylthio group and the formation of the thietan ring. The reaction conditions often require the use of strong bases, nucleophiles, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthietan-3-amine: Lacks the cyclobutyl and methylthio groups.

    N-((1-(Methylthio)cyclobutyl)methyl)thietan-3-amine: Lacks the dimethyl substitution on the thietan ring.

Uniqueness

2,2-Dimethyl-N-((1-(methylthio)cyclobutyl)methyl)thietan-3-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the thietan ring, cyclobutyl group, and methylthio substituent makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H21NS2

Molecular Weight

231.4 g/mol

IUPAC Name

2,2-dimethyl-N-[(1-methylsulfanylcyclobutyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H21NS2/c1-10(2)9(7-14-10)12-8-11(13-3)5-4-6-11/h9,12H,4-8H2,1-3H3

InChI Key

YRUVFADNJLAGBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2(CCC2)SC)C

Origin of Product

United States

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